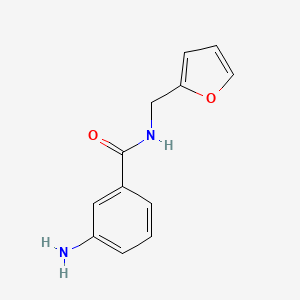

3-Amino-N-(2-furylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-N-(2-furylmethyl)benzamide is a chemical compound used for proteomics research . Its molecular formula is C12H12N2O2 and it has a molecular weight of 216.24 .

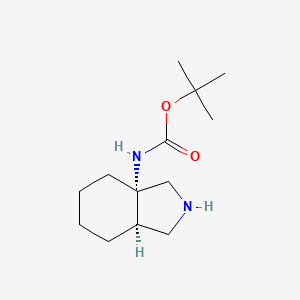

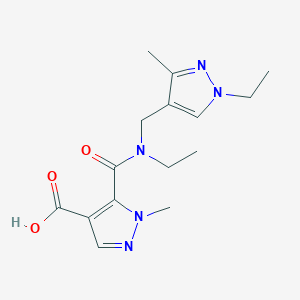

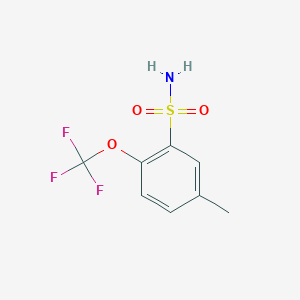

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H12N2O2 . This suggests that it contains 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Aplicaciones Científicas De Investigación

Selective Inhibitors and Anticancer Applications

One significant area of application is the development of selective inhibitors for various receptors and enzymes, which have implications in cancer treatment. For instance, substituted benzamides have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating promising in vivo efficacy in human lung and colon carcinoma models (R. Borzilleri et al., 2006). This underscores the therapeutic potential of benzamide derivatives in targeting pathways critical for tumor growth and metastasis.

Metal Ion Sensing and Environmental Applications

Another application involves the synthesis and evaluation of novel compounds for environmental and analytical purposes, such as metal ion sensing. Heterocyclic amino acids, including furyl-benzoxazolyl derivatives, have been synthesized and assessed for their ability to recognize transition metals of environmental, medicinal, and analytical interest. These compounds, with their chemosensory properties, offer a novel approach for detecting metal ions, highlighting the versatility of benzamide derivatives in environmental science and analytical chemistry (R. C. Ferreira et al., 2018).

Material Science and Luminescence

In material science, benzamide derivatives have been explored for their luminescent properties and potential applications in optoelectronic devices. Studies on pyridyl substituted benzamides have revealed compounds with aggregation-enhanced emission and multi-stimuli-responsive properties, opening new avenues for the development of advanced materials for sensing, imaging, and electronic applications (A. Srivastava et al., 2017).

Antimicrobial Research

The antimicrobial activity of benzamide derivatives also represents a critical area of research, with compounds exhibiting significant efficacy against various bacterial strains. This underscores the potential of benzamide derivatives in developing new antibiotics and addressing the growing concern of antibiotic resistance (A. Mobinikhaledi et al., 2006).

Propiedades

IUPAC Name |

3-amino-N-(furan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEBGZZULQYHGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-ethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2916639.png)

![[1-(2-Methoxy-5-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2916640.png)

![1,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B2916654.png)

![Methyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2916655.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2916656.png)